3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a pyrido[1,2-a]pyrimidin-3-yl group, which is a type of heterocyclic compound . This group is attached to a benzamide moiety via a nitrogen atom, and there is a bromine atom on the third carbon of the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar aromatic rings of the pyrido[1,2-a]pyrimidin-3-yl and benzamide groups. The presence of the bromine atom would add significant weight to the molecule and could influence its physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive .Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
- Research Utilization : A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) employed a related compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor in constructing new polyheterocyclic systems. These systems showed potential for various scientific applications due to their diverse structures and potential biological properties, such as antibacterial effects (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antimicrobial and Antifungal Applications
- Antimicrobial Potential : Deohate and Palaspagar (2020) synthesized compounds related to 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide and evaluated their antimicrobial potential. The study highlights the significance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
- Antifungal Activity : Wu et al. (2021) reported the synthesis of novel pyrimidine derivatives containing an amide moiety, demonstrating significant antifungal activities. This study underscores the potential of such compounds in addressing fungal infections (Wu, Lan, Wu, & Fei, 2021).
Synthesis of Heterocyclic Systems
- Heterocyclic Compound Synthesis : Toplak, Svete, Grdadolnik, and Stanovnik (1999) utilized a similar compound, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for preparing various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones. This study reflects the broad use of such compounds in synthesizing diverse heterocyclic structures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Biological Activity Evaluation
- Biological Activities of Pyrimidine Derivatives : Maheswaran et al. (2012) synthesized a series of pyrimidine derivatives and evaluated their antibacterial and antioxidant activities. This demonstrates the importance of such compounds in developing new biological agents with potential health applications (Maheswaran, Saleshier, Mahalakshmi, Kannan, Parthiban, An, & Reddy, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLLAPWTYMMJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Br)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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